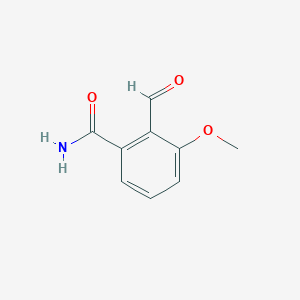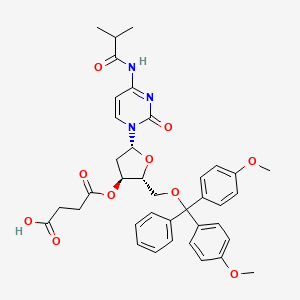
Methyl 3,3,3-trifluoropropanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3,3-trifluoropropanimidate is a chemical compound with the molecular formula C4H6F3NO. It is known for its unique structural features, including the presence of three fluorine atoms, which impart distinct chemical properties. This compound is utilized in various scientific research fields due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3,3-trifluoropropanimidate typically involves the reaction of 3,3,3-trifluoropropionaldehyde with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure high yield and purity. For example, one method involves adding 3,3,3-trifluoropropionaldehyde dimethoxyethane, hydrochloric acid, and a catalyst such as vanadium pentoxide, followed by the dropwise addition of hydrogen peroxide at 70°C .
Industrial Production Methods: Industrial production of this compound may involve continuous feeding and large-scale reactors to ensure consistent quality and yield. The process is designed to be environmentally friendly, with minimal side reactions and efficient separation of byproducts .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3,3,3-trifluoropropanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield trifluoropropionic acid, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Methyl 3,3,3-trifluoropropanimidate is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Potential use in drug synthesis and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3,3,3-trifluoropropanimidate involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparaison Avec Des Composés Similaires
Methyl 3,3,3-trifluoropropionate: Similar in structure but differs in functional groups, leading to different reactivity and applications.
3,3,3-Trifluoropropionic acid: Another related compound with distinct properties and uses in organic synthesis.
Uniqueness: Methyl 3,3,3-trifluoropropanimidate is unique due to its trifluoromethyl group and imidate functionality, which provide a combination of stability and reactivity not commonly found in other compounds. This makes it valuable in specialized chemical reactions and research applications.
Propriétés
Formule moléculaire |
C4H6F3NO |
|---|---|
Poids moléculaire |
141.09 g/mol |
Nom IUPAC |
methyl 3,3,3-trifluoropropanimidate |
InChI |
InChI=1S/C4H6F3NO/c1-9-3(8)2-4(5,6)7/h8H,2H2,1H3 |
Clé InChI |
MUQYAVYAAIVKOV-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




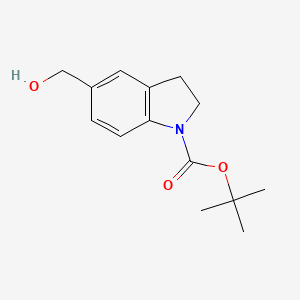
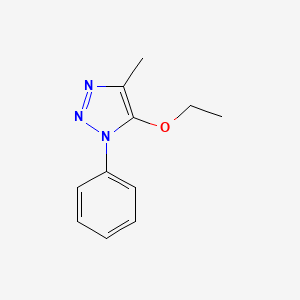

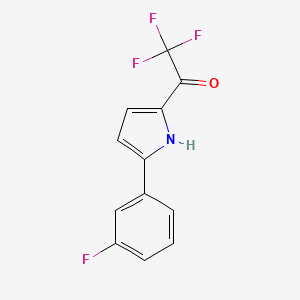
![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)

